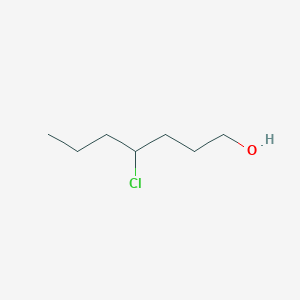

4-Chloroheptan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89940-13-6 |

|---|---|

Molecular Formula |

C7H15ClO |

Molecular Weight |

150.64 g/mol |

IUPAC Name |

4-chloroheptan-1-ol |

InChI |

InChI=1S/C7H15ClO/c1-2-4-7(8)5-3-6-9/h7,9H,2-6H2,1H3 |

InChI Key |

FLFBORSLGFBMKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroheptan-1-ol

Introduction

4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a primary alcohol (-OH) and a secondary alkyl chloride (-Cl) group. Its structure, consisting of a seven-carbon chain, suggests it would be a liquid at room temperature with limited water solubility. The presence of two functional groups imparts a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis. This document aims to provide a comprehensive overview of its predicted physical and chemical properties for researchers, scientists, and professionals in drug development.

Physical Properties

The physical properties of this compound are influenced by the interplay of the polar hydroxyl and chloro groups and the nonpolar heptyl chain. The hydroxyl group allows for hydrogen bonding, which is expected to significantly increase its boiling point compared to its non-hydroxylated counterpart, 4-chloroheptane.[1][2] The position of the functional groups also plays a role in determining properties like boiling point and density.[3][4]

Structural and Molecular Data of this compound and Related Compounds

| Property | This compound (Predicted) | 1-Chloroheptan-4-ol[5] | 7-Chloroheptan-1-ol | 4-Chloroheptane[6] |

| IUPAC Name | This compound | 1-Chloroheptan-4-ol | 7-Chloro-1-heptanol | 4-Chloroheptane |

| CAS Number | Not Available | Not Available | 55944-70-2 | 998-95-8 |

| Molecular Formula | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅ClO | C₇H₁₅Cl |

| Molecular Weight | 150.65 g/mol | 150.64 g/mol | 150.65 g/mol | 134.65 g/mol |

Predicted and Known Physical Properties

| Property | This compound (Estimated) | 1-Chloroheptan-4-ol (Computed)[5] | 7-Chloroheptan-1-ol (Experimental) | 4-Chloroheptane (Experimental) |

| Boiling Point | ~200-215 °C | Not Available | 207.22 °C (rough estimate) | 152.39 °C (estimate) |

| Melting Point | < 0 °C | Not Available | 11 °C | -69.5 °C (estimate) |

| Density | ~0.99 g/cm³ | Not Available | 0.9998 g/cm³ | 0.8710 g/cm³ |

| Flash Point | ~95-100 °C | Not Available | 96.5 °C | Not Available |

| XLogP3 | ~2.4 | 2.3 | Not Available | Not Available |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two functional groups: a primary alcohol and a secondary alkyl chloride.

Reactivity of the Primary Alcohol:

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.[7][8]

-

Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[9]

-

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[10]

Reactivity of the Secondary Alkyl Chloride:

-

Nucleophilic Substitution: As a secondary alkyl halide, it can undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms) with various nucleophiles (e.g., CN⁻, OR⁻, NH₃). The reaction pathway will depend on the strength of the nucleophile and the reaction conditions.[11][12]

-

Elimination: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to yield an alkene.[12]

Spectroscopic Data (Predicted)

NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show a broad singlet for the hydroxyl proton (OH), which can be exchanged with D₂O.[13] The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet at approximately 3.4-4.5 ppm. The proton on the carbon bearing the chlorine atom (-CHCl-) would likely be a multiplet in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) and methyl protons would appear upfield between 0.9 and 2.0 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group (C1) is predicted to have a chemical shift in the range of 50-65 ppm.[13] The carbon bonded to the chlorine atom (C4) would also be downfield, likely in a similar range. The other carbon signals would appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[13] A C-O stretching band would be observed around 1000-1200 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry

In mass spectrometry, alcohols typically undergo alpha-cleavage and dehydration.[14][15] Therefore, fragmentation of this compound could result in the loss of water (M-18 peak). Alpha-cleavage next to the hydroxyl group would lead to a fragment with m/z = 31 (CH₂OH⁺). Cleavage at the C-Cl bond could also occur.

Experimental Protocols

A plausible synthesis for a chloroalkanol like this compound could involve the hydrochlorination of a corresponding unsaturated alcohol.

General Synthesis of a Chloroalkanol

A general method for synthesizing a chloroalkanol can be adapted from known procedures for similar compounds. For instance, the reaction of an unsaturated alcohol with hydrochloric acid.

Materials:

-

Hept-3-en-1-ol

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Hept-3-en-1-ol is dissolved in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature regarding the biological activity or any associated signaling pathways for this compound. Research into its biological effects would be necessary to determine its potential applications in drug development or its toxicological profile.

Conclusion

This compound is a halogenated alcohol for which specific experimental data is scarce. However, based on the known properties of its isomers and related compounds, as well as fundamental chemical principles, we can predict its key physicochemical characteristics. It is expected to be a liquid with a relatively high boiling point due to hydrogen bonding, with versatile reactivity stemming from its primary alcohol and secondary alkyl chloride functional groups. The predicted spectroscopic data provides a basis for its identification and characterization. Further experimental investigation is required to validate these predictions and to explore its potential applications.

References

- 1. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Influence of Hydroxyl Group Position and Temperature on Thermophysical Properties of Tetraalkylammonium Hydroxide Ionic Liquids with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. 1-Chloroheptan-4-ol | C7H15ClO | CID 18921064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloroheptane | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 12. studymind.co.uk [studymind.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Chloroheptan-1-ol: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroheptan-1-ol, a halogenated alcohol of interest in synthetic organic chemistry and potentially in the assessment of genotoxic impurities in pharmaceutical manufacturing. This document details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties. A plausible synthetic route and characterization methodologies are outlined based on established chemical principles for analogous haloalcohols. Furthermore, this guide explores the potential biological implications of this compound, drawing parallels with related chloroalkanol compounds known for their reactivity and toxicological profiles. A hypothetical signaling pathway illustrating the potential mechanism of action of genotoxic haloalkanols is also presented.

Chemical Identity and Properties

This compound is a bifunctional organic molecule containing both a chlorine atom and a primary alcohol functional group. Its chemical structure presents opportunities for a variety of chemical transformations, making it a potential intermediate in organic synthesis.

| Identifier | Value | Reference |

| IUPAC Name | 4-Chloro-1-heptanol | |

| CAS Number | 89940-13-6 | |

| Molecular Formula | C₇H₁₅ClO | |

| Molecular Weight | 150.65 g/mol | |

| Appearance | Expected to be a colorless liquid | |

| Boiling Point | Estimated based on related compounds | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Characterization

Proposed Synthetic Protocol: Hydroboration-Oxidation of 4-Chlorohept-1-ene

This two-step procedure is a reliable method for the anti-Markovnikov addition of a hydroxyl group to a double bond.

Step 1: Hydroboration

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorohept-1-ene (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF, 1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a solution of sodium hydroxide (B78521) (3 M, 1.2 equivalents) to the flask.

-

Following the base addition, add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise, ensuring the temperature does not exceed 25 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the heptyl chain, with characteristic shifts for the protons adjacent to the chlorine atom and the hydroxyl group. |

| ¹³C NMR | Seven distinct carbon signals, with the carbons attached to the chlorine and oxygen atoms appearing at characteristic downfield shifts. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations. |

Potential Reactivity and Biological Significance

Halogenated alcohols like this compound are known to undergo a variety of chemical reactions, with their biological activity often linked to their electrophilic nature.

Intramolecular Cyclization (Williamson Ether Synthesis)

In the presence of a base, this compound can undergo an intramolecular Sₙ2 reaction to form a cyclic ether, 2-propyloxetane. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, displacing the chloride ion.

Caption: Intramolecular cyclization of this compound.

Potential Genotoxicity

Short-chain haloalcohols, such as 4-chloro-1-butanol, are recognized as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). Their toxicity is often attributed to their ability to act as alkylating agents, reacting with nucleophilic sites in biological macromolecules like DNA. This can lead to mutations and potentially carcinogenicity. Given its structural similarity, this compound should be handled with appropriate caution and its potential for genotoxicity considered, particularly if it is an intermediate or potential impurity in a drug manufacturing process.

Hypothetical Signaling Pathway: DNA Damage Response

The alkylating nature of haloalkanols suggests they could trigger a DNA damage response pathway. The following diagram illustrates a simplified, hypothetical pathway that could be activated by a genotoxic agent like this compound.

Caption: Hypothetical signaling pathway for a genotoxic haloalkanol.

Conclusion

This compound is a halogenated alcohol with potential applications in organic synthesis. While specific experimental data for this compound is limited, its synthesis, characterization, and reactivity can be inferred from related compounds. Professionals in drug development should be aware of the potential for haloalkanols to be genotoxic impurities and employ sensitive analytical methods for their detection and quantification. Further research into the specific biological activities of this compound is warranted to fully understand its toxicological profile and potential therapeutic or hazardous effects.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroheptan-1-ol

Introduction

4-Chloroheptan-1-ol is a bifunctional organic molecule containing both a hydroxyl group and a chlorine atom. This structure imparts a degree of polarity while the seven-carbon chain maintains significant nonpolar character. These features are critical in determining its solubility in various solvents and its overall stability under different environmental conditions. Understanding these properties is essential for researchers, scientists, and drug development professionals in contexts such as reaction chemistry, formulation, and toxicology.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The polar hydroxyl group can engage in hydrogen bonding with polar solvents, while the hydrophobic heptyl chain favors dissolution in nonpolar organic solvents. The presence of the chlorine atom slightly increases the molecule's polarity compared to 1-heptanol (B7768884).

Based on data for 1-heptanol, which is very slightly soluble in water but miscible with ethanol (B145695) and ether, a similar trend can be predicted for this compound.[1][2] The long hydrocarbon chain is the dominant factor in its interaction with water, leading to low aqueous solubility.[3]

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Predicted Solubility | Rationale |

| Water | Very Slightly Soluble (~1-2 g/L) | The polar hydroxyl group allows for some hydrogen bonding with water, but the long, nonpolar heptyl chain significantly limits miscibility.[1][3][4] |

| Ethanol | Miscible | The ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl chain has favorable interactions with the heptyl chain of this compound.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that can effectively solvate the polar hydroxyl group.[5] |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can interact favorably with the polar end of the molecule.[3] |

| Diethyl Ether | Miscible | Diethyl ether is a relatively nonpolar solvent that can effectively solvate the nonpolar heptyl chain.[1] |

| Hexane | Soluble | Hexane is a nonpolar solvent, and its interactions with the long alkyl chain of this compound are favorable. |

Predicted Stability Profile

The stability of this compound is influenced by its functional groups. The alcohol group is generally stable but can be oxidized under harsh conditions. The carbon-chlorine bond is susceptible to nucleophilic substitution and elimination reactions, particularly under basic conditions or at elevated temperatures.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | ||

| Acidic (pH 1-3) | Relatively Stable | Dehydration to form an alkene may occur at elevated temperatures in the presence of strong, non-nucleophilic acids. |

| Neutral (pH 6-8) | Stable | Slow hydrolysis of the C-Cl bond is possible over extended periods. |

| Basic (pH 9-14) | Unstable | Prone to elimination (dehydrochlorination) to form hept-3-en-1-ol or hept-4-en-1-ol. Nucleophilic substitution of the chloride by hydroxide (B78521) is also possible. |

| Temperature | ||

| Ambient Temperature | Stable | Generally stable when protected from light and reactive chemicals.[6][7] |

| Elevated Temperature | Moderately Stable | May undergo thermal decomposition, potentially through dehydrochlorination. Halogenated hydrocarbons can be thermally treated for destruction at very high temperatures (982 to 1204°C).[8] |

| Light | ||

| UV/Visible Light | Potentially Unstable | Photolytic cleavage of the C-Cl bond is a possibility, leading to radical formation and subsequent degradation products. |

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility (Flask Method - adapted from OECD 105)

This protocol is suitable for determining the solubility of this compound in various solvents.[9][10][11][12]

1. Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID)

2. Procedure:

-

Preliminary Test: Add a small amount of this compound to the chosen solvent at room temperature and observe its solubility to estimate the approximate range.

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in a constant temperature bath (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Sample Analysis:

-

Carefully take an aliquot of the supernatant. If suspended particles are present, centrifuge the sample.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method, such as GC-FID.

-

Prepare a calibration curve using standards of known concentrations.

-

-

Calculation: Determine the solubility from the measured concentration in the saturated solution.

Protocol 2: Stability Assessment (based on ICH Q1A(R2) Guidelines)

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.[13][14]

1. Materials:

-

Pure this compound

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Environmental chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV, or GC-FID)

2. Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers or solvents at a known concentration.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Store the solutions at different pH values (e.g., 0.1 M HCl, water, 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Long-Term Stability Study:

-

Store samples of this compound under controlled long-term storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH).[15]

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 12 months for long-term studies), withdraw samples.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV or GC-FID) to determine the amount of remaining this compound and to detect any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify potential degradation products.

-

Determine the degradation kinetics if possible.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for solubility determination.

Caption: Workflow for stability assessment.

Summary

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure and the properties of analogous compounds. It is predicted to have low solubility in water and good solubility in organic solvents. The stability of this compound is expected to be good under neutral, ambient conditions, but it is likely to degrade under basic, high-temperature, or photolytic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these crucial physicochemical properties.

References

- 1. foodb.ca [foodb.ca]

- 2. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. zeeco.com [zeeco.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 10. filab.fr [filab.fr]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. laboratuar.com [laboratuar.com]

- 13. database.ich.org [database.ich.org]

- 14. pharma.gally.ch [pharma.gally.ch]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

A Technical Guide to the Potential Biological Activity of 4-Chloroheptan-1-OL

Disclaimer: There is currently a lack of specific scientific literature detailing the biological activity of 4-Chloroheptan-1-ol. This guide, therefore, provides a framework for investigating its potential biological effects based on the activities of structurally related compounds and established methodologies for the assessment of novel chemical entities. The information presented herein is intended for research and drug development professionals and should be considered a theoretical and practical guide for investigation, not a definitive summary of known effects.

Introduction and Physicochemical Properties

This compound is a halogenated alkanol. Its structure suggests potential for various chemical interactions within a biological system. The presence of a chlorine atom, a hydroxyl group, and a seven-carbon chain imparts a degree of lipophilicity and the potential for hydrogen bonding. While no specific biological data for this compound is readily available, the broader class of chlorinated hydrocarbons and halogenated alkanes has been studied, and these studies can provide insights into its potential toxicological and pharmacological profile.[1][2][3][4][5][6]

Postulated Biological Activity Based on Structural Analogs

Based on the known biological activities of other short-chain chlorinated hydrocarbons, this compound may exhibit cytotoxic and neurotoxic effects.[1][3][4][6] Halogenated alkanes can interfere with cellular processes through various mechanisms, including disruption of cell membranes, inhibition of enzymes, and interference with nerve impulse transmission.[1][5] The presence of the hydroxyl group might influence its metabolic fate and potential for conjugation reactions within the body.

Potential Mechanisms of Action:

-

Cytotoxicity: Disruption of cell membrane integrity leading to necrosis or apoptosis.[7]

-

Neurotoxicity: Interference with nerve impulse transmission.[1]

-

Enzyme Inhibition: The compound could potentially bind to and inhibit the activity of various enzymes.[8][9][10]

Hypothetical Experimental Workflow for Biological Activity Assessment

A systematic approach is necessary to elucidate the biological activity of a novel compound like this compound. The following workflow outlines a potential investigational strategy, starting with computational predictions and progressing to in vitro assays.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biozoojournals.ro [biozoojournals.ro]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]

In-Depth Technical Guide: Material Safety Data Sheet for 4-Chloroheptan-1-ol

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-Chloroheptan-1-ol was found in the available public records. The following information has been compiled from data on structurally analogous compounds, including 4-chloro-1-butanol, 1-chloroheptane, and other short-chain chloroalkanes and primary alcohols. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a supplementary resource to established laboratory safety protocols.

Chemical Identification and Physical Properties

Table 1: Estimated Physical and Chemical Properties of this compound

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C7H15ClO | - |

| Molecular Weight | 150.65 g/mol | - |

| Appearance | Colorless to light yellow liquid | Analogy with similar chloroalkanes and alcohols. |

| Odor | Faint, possibly characteristic alcoholic or chlorinated odor | General properties of alcohols and chloroalkanes. |

| Boiling Point | Higher than corresponding alkanes and chloroalkanes due to hydrogen bonding. | Alcohols exhibit higher boiling points than alkanes of similar molecular weight due to hydrogen bonding.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The hydroxyl group allows for some water solubility, but the long carbon chain decreases it.[1] |

| Density | Likely less dense than water. | The density of many alcohols is less than that of water.[2] |

Hazard Identification and GHS Classification

Based on the hazard profiles of similar chloroalkanes and alcohols, this compound is anticipated to present several health and environmental hazards.

Table 2: Inferred GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Warning: As an alkylating agent, haloalkanes are potential carcinogens.[3] Chloroalkanes are stable compounds that can bioaccumulate in the environment.[4]

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure. The following protocols are based on general procedures for handling chlorinated hydrocarbons and alcohols.

In case of exposure, follow this general workflow:

Caption: General First-Aid Workflow for Chemical Exposure.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.[5]

-

Skin Contact: Promptly remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

-

Ingestion: If swallowed, get medical attention immediately. Do NOT induce vomiting.[5]

Experimental Protocols and Handling

Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, general laboratory procedures for handling halogenated hydrocarbons should be strictly followed.

General Handling and Storage Workflow:

Caption: Recommended Handling and Storage Workflow.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Incompatible Materials:

-

Strong oxidizing agents.

-

Alkali metals.[7]

-

Reacts explosively with many chemicals, including alcohols.[8]

Toxicological Information

Detailed toxicological studies on this compound are not available. The toxicological profile is inferred from data on similar substances.

Table 3: Inferred Toxicological Profile of this compound

| Effect | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | Expected to cause skin irritation. |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. |

| Respiratory or Skin Sensitization | No data available to suggest sensitization. |

| Germ Cell Mutagenicity | No specific data, but some halogenated hydrocarbons have shown mutagenic potential. |

| Carcinogenicity | Chloroalkanes are classified as potentially carcinogenic to humans.[4] |

| Reproductive Toxicity | No specific data available. |

| STOT-Single Exposure | May cause respiratory irritation. |

| STOT-Repeated Exposure | Prolonged or repeated exposure may cause damage to organs. |

| Aspiration Hazard | May be harmful if swallowed and enters airways.[9] |

Chlorinated aromatic hydrocarbons can elicit numerous toxic effects, including body weight loss, immunotoxicity, and hepatotoxicity.[10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 3. Haloalkane - Wikipedia [en.wikipedia.org]

- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 7. "ALCOHOLS" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 8. CCOHS: Chlorine [ccohs.ca]

- 9. download.basf.com [download.basf.com]

- 10. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Examination of 4-Chloroheptan-1-OL: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a comprehensive theoretical and computational chemistry workflow for the characterization of 4-Chloroheptan-1-OL. While specific experimental and computational studies on this molecule are not extensively available in current literature, this guide provides a robust framework for such an investigation. By leveraging established quantum chemical methods, such as Density Functional Theory (DFT), this paper details the protocols for geometric optimization, electronic property calculation, and spectroscopic analysis. All methodologies, representative data, and logical workflows are presented to serve as a foundational guide for researchers undertaking similar molecular characterization studies.

Introduction

This compound is an organic molecule featuring a hydroxyl functional group and a chlorine substituent on a heptane (B126788) backbone.[1][2] Such haloalcohols are of interest in synthetic chemistry as intermediates and building blocks. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for predicting their behavior in chemical reactions and biological systems. Computational chemistry offers a powerful, non-experimental approach to determine these properties with high accuracy.[3]

This whitepaper proposes a standard computational protocol for the ab initio study of this compound. The methods described herein are widely applied in the field for the analysis of haloalkanes and alcohols, providing reliable predictions of molecular properties.[4][5][6]

Proposed Computational Methodology

The core of the theoretical investigation involves quantum mechanical calculations to solve the molecular Schrödinger equation.[3] Density Functional Theory (DFT) is selected as the primary method due to its excellent balance of computational cost and accuracy for organic molecules.[4][5][7]

Software and Hardware

All calculations would be performed using a standard computational chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing (HPC) cluster to manage the processing requirements.

Geometric Optimization and Vibrational Frequency Analysis

The first step is to determine the lowest energy conformation of this compound.

Protocol:

-

Initial Structure: The 3D structure of this compound is constructed using a molecular builder.

-

Conformational Search: A conformational search is performed using a lower-level theory (e.g., molecular mechanics with an MMFF force field) to identify potential low-energy isomers.

-

DFT Optimization: The most stable conformers are then subjected to full geometry optimization using the DFT method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[4][5] A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a good description of electron distribution, including polarization and diffuse functions.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

Electronic Structure and Property Calculation

Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties of the molecule.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: To understand the charge distribution, a Mulliken population analysis is conducted. This partitions the total electron density among the atoms, providing insight into atomic charges and identifying electrophilic/nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map provides a clear visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Representative Data and Analysis

The following tables present hypothetical, yet realistic, data that would be expected from the computational analysis of this compound.

Table 1: Optimized Geometric Parameters (Selected)

This table summarizes key structural parameters for the molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | 1.80 Å |

| C-O | 1.43 Å | |

| O-H | 0.97 Å | |

| C-C (avg) | 1.53 Å | |

| Bond Angles | C-C-Cl | 110.5° |

| C-O-H | 108.9° | |

| C-C-C (avg) | 112.0° | |

| Dihedral Angle | Cl-C4-C3-C2 | -178.5° |

Table 2: Calculated Electronic and Thermodynamic Properties

This table presents the key electronic and thermodynamic descriptors.

| Property | Value | Unit |

| Energy of HOMO | -7.2 eV | electron Volts |

| Energy of LUMO | 1.5 eV | electron Volts |

| HOMO-LUMO Gap | 8.7 eV | electron Volts |

| Dipole Moment | 2.15 | Debye |

| Gibbs Free Energy | -850.123 | Hartrees |

| Enthalpy of Formation | -95.5 | kcal/mol |

Table 3: Mulliken Atomic Charges (Selected Atoms)

This table shows the calculated partial charges on key atoms within the molecule.

| Atom | Atom Number | Mulliken Charge (e) |

| Cl | Cl1 | -0.21 |

| O | O1 | -0.65 |

| H (of OH) | H16 | +0.42 |

| C (bonded to Cl) | C4 | +0.15 |

| C (bonded to O) | C1 | +0.25 |

Visualizations

Diagrams are essential for representing workflows and molecular properties. The following are generated using the DOT language.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Logical relationship between key electronic structure concepts.

Conclusion

This whitepaper presents a standardized and robust computational methodology for the theoretical characterization of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, electronic, and thermodynamic properties. The provided protocols for geometry optimization, frequency analysis, and electronic structure calculations, along with the representative data, serve as a valuable blueprint for researchers. This framework enables the prediction of molecular behavior, guiding future experimental work in synthetic chemistry and drug development.

References

- 1. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 2. Alcohols - Creative Chemistry [creative-chemistry.org.uk]

- 3. Computational chemistry - Wikipedia [en.wikipedia.org]

- 4. Systematic errors in DFT calculations of haloalkane heats of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 7. Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04500A [pubs.rsc.org]

Paclitaxel: A Technical Guide to Natural Occurrence and Biosynthesis

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol®), a highly functionalized diterpenoid, is a cornerstone in the treatment of a variety of cancers.[1] Originally isolated from the Pacific yew (Taxus brevifolia), its complex structure and low natural abundance have driven extensive research into its biosynthesis and alternative production methods.[2][3][4] This guide provides a comprehensive overview of the natural occurrence of paclitaxel, a detailed examination of its intricate biosynthetic pathway, standardized experimental protocols for its study, and quantitative data on its production. Recent breakthroughs in genomics and synthetic biology have elucidated the complete pathway, opening new avenues for metabolic engineering and sustainable production in heterologous hosts.[1][5]

Natural Occurrence of Paclitaxel

Paclitaxel is a plant specialized metabolite naturally found in various species of the yew tree (Taxus).[1] While first discovered in the bark of Taxus brevifolia, it is present in other species such as Taxus baccata, Taxus canadensis, Taxus cuspidata, Taxus globosa, Taxus floridana, Taxus wallichiana, and Taxus chinensis.[6][7] The concentration of paclitaxel and related taxanes varies significantly between different Taxus species and even within different parts of the same plant.

The low concentration of paclitaxel in its natural sources, typically ranging from 0.001% to 0.05% of the dry weight of the bark, presents a significant challenge for its large-scale production.[3][8] The harvesting of yew bark is also an environmentally unsustainable practice, as it often requires the destruction of slow-growing, old-growth trees.[9] These factors have spurred the development of alternative production platforms, including semi-synthesis from more abundant precursors like baccatin (B15129273) III, plant cell cultures, and microbial fermentation.[2][10]

Table 1: Paclitaxel Content in Various Taxus Species and Plant Parts

| Taxus Species | Plant Part | Paclitaxel Content (% dry weight) | Reference |

| Taxus brevifolia | Bark | 0.001 - 0.05% | [8] |

| Taxus wallichiana | Roots | 0.023 ± 0.018% | [11] |

| Bark | 0.014 ± 0.013% | [11] | |

| Leaves | 0.011 ± 0.006% | [11] | |

| Stem | 0.006 ± 0.006% | [11] | |

| Taxus chinensis & T. baccata | Needles | 1964 µg/g and 893 µg/g respectively | [12] |

| Taxus cuspidata | Needles | 1.67 mg/g | [12] |

| Taxus media | Needles | 1.22 mg/g | [12] |

| Taxus mairei | Needles | 0.66 mg/g | [12] |

The Biosynthesis of Paclitaxel: A Multi-Step Enzymatic Cascade

The biosynthesis of paclitaxel is a complex pathway involving at least 19 enzymatic steps.[3] It begins with the universal precursor of terpenoids, geranylgeranyl diphosphate (B83284) (GGPP), and proceeds through a series of cyclization, hydroxylation, and acylation reactions to form the intricate paclitaxel molecule. The recent elucidation of the complete pathway has been a significant breakthrough, enabling efforts to reconstitute it in heterologous systems.[1][13]

The pathway can be broadly divided into three major stages:

-

Formation of the Taxane (B156437) Skeleton: The initial and committing step is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of all taxanes. This reaction is catalyzed by the enzyme taxadiene synthase (TXS).

-

Oxygenation of the Taxane Core: A series of cytochrome P450 monooxygenases (CYPs) then hydroxylate the taxane ring at various positions. This is a highly complex part of the pathway with several potential intermediates and branch points.

-

Acylation and Tailoring Reactions: Finally, various acyl and other functional groups are added to the oxygenated taxane core to produce paclitaxel.

Below is a DOT language script for a diagram illustrating the core biosynthetic pathway of paclitaxel.

Caption: Core biosynthetic pathway of Paclitaxel from GGPP.

Experimental Methodologies

The study of paclitaxel biosynthesis involves a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are protocols for key experiments.

Protocol for Paclitaxel Extraction from Taxus Plant Material

This protocol describes a general method for the extraction of paclitaxel for analytical purposes.

Materials:

-

Dried and ground Taxus plant material (e.g., needles, bark)

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Macerate 1 gram of dried, powdered plant material in 10 mL of methanol for 24 hours at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in 5 mL of a water/methanol (1:1 v/v) solution.

-

Perform liquid-liquid extraction with an equal volume of hexane to remove non-polar compounds. Discard the hexane phase.

-

Extract the aqueous phase three times with an equal volume of dichloromethane.

-

Combine the dichloromethane fractions and evaporate to dryness.

-

Redissolve the residue in a minimal volume of the HPLC mobile phase for analysis.

Protocol for Quantification of Paclitaxel by HPLC

This protocol provides a standard method for the quantification of paclitaxel using reversed-phase HPLC.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Paclitaxel standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.

-

Standard Curve: Prepare a series of paclitaxel standards in the mobile phase, ranging from a low to high concentration (e.g., 1 µg/mL to 100 µg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 227 nm

-

-

Analysis: Inject the standards and the prepared plant extracts onto the HPLC system.

-

Quantification: Identify the paclitaxel peak in the chromatograms based on the retention time of the standard. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of paclitaxel in the plant extracts.

Below is a DOT language script for a diagram illustrating a typical experimental workflow for identifying genes involved in paclitaxel biosynthesis.

Caption: Workflow for gene discovery in paclitaxel biosynthesis.

Quantitative Data on Paclitaxel Production

The yield of paclitaxel can vary significantly depending on the production method. Plant cell culture and metabolic engineering in heterologous hosts are promising alternatives to direct extraction from yew trees.

Table 2: Comparison of Paclitaxel Production Methods

| Production Method | Host/Source | Typical Yield | Reference |

| Direct Extraction | Taxus brevifolia bark | 0.001 - 0.05% (dry weight) | [8] |

| Plant Cell Culture | Taxus spp. cells | 1 - 295 mg/L | [14][15] |

| Metabolic Engineering | Nicotiana benthamiana | 155 ng/g plant material | [5] |

| Endophytic Fungi | Ozonium sp. EFY-21 | 417.1 ± 22.3 µg/L (engineered) | [16] |

Logical Relationships in Biosynthesis Regulation

The biosynthesis of paclitaxel is tightly regulated by a network of transcription factors and signaling molecules. Jasmonates, for example, are well-known elicitors that can significantly increase the expression of paclitaxel biosynthetic genes.

Below is a DOT language script for a diagram illustrating the regulatory relationship between jasmonate signaling and paclitaxel biosynthesis.

Caption: Jasmonate regulation of paclitaxel biosynthesis.

Conclusion

The complete elucidation of the paclitaxel biosynthetic pathway marks a new era in the production of this vital anticancer drug. The knowledge of all the genes and enzymes involved provides a roadmap for the metabolic engineering of high-yielding production systems in plants and microbes. Future research will likely focus on optimizing these heterologous systems, exploring the vast diversity of taxoid structures for new drug candidates, and further unraveling the complex regulatory networks that govern paclitaxel biosynthesis in its native host. These advancements hold the promise of a more sustainable and cost-effective supply of paclitaxel and its derivatives for clinical use.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Plants against cancer: towards green Taxol production through pathway discovery and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Advances in paclitaxel biosynthesis and transcriptional regulation mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]

- 8. news-medical.net [news-medical.net]

- 9. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact? # - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis of paclitaxel unravelled [mpg.de]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Marine endophytes: biosynthetic engines for novel bioactive metabolites [frontiersin.org]

Methodological & Application

Application Notes and Protocols: 4-Chloroheptan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloroheptan-1-ol as a versatile building block in organic synthesis. Due to the limited availability of specific literature on this compound, the following protocols and data are based on well-established reactions of analogous haloalcohols and provide a predictive framework for its synthetic applications.

Synthesis of this compound

This compound can be synthesized through several established methods for preparing haloalcohols. A common approach involves the regioselective opening of an epoxide or the reduction of a corresponding chlorocarboxylic acid derivative. An alternative route is the selective chlorination of a diol.

Protocol 1: Synthesis from 1,4-Heptanediol (B11940790)

A plausible route to this compound is the selective chlorination of 1,4-heptanediol. This can be achieved by reacting the diol with a suitable chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid, under controlled conditions to favor monosubstitution.

Experimental Protocol:

-

To a stirred solution of 1,4-heptanediol (1 equivalent) in a suitable solvent such as toluene, add concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux (approximately 85-95°C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

| Parameter | Value | Reference |

| Starting Material | Heptane-1,7-diol | Analogous Synthesis[1] |

| Reagents | Concentrated HCl, Toluene | Analogous Synthesis[1] |

| Reaction Time | 5-10 hours | Estimated |

| Temperature | 85-95°C | Estimated |

| Yield | 70-80% | Estimated |

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

Intramolecular Cyclization: Synthesis of 2-Propyltetrahydrofuran (B1633607)

This compound is an excellent precursor for the synthesis of 2-propyltetrahydrofuran via an intramolecular Williamson ether synthesis. The reaction is typically base-mediated, where the alcohol is deprotonated to form an alkoxide that subsequently displaces the chloride in an SN2 reaction.

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting 2-propyltetrahydrofuran by distillation.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-1-butanol | Analogous Reaction[2][3][4] |

| Base | Sodium Hydride (NaH) | [5] |

| Solvent | Tetrahydrofuran (THF) | [6] |

| Reaction Time | 4-12 hours | Estimated |

| Temperature | 0°C to Room Temperature | Estimated |

| Yield | 85-95% | Estimated |

Signaling Pathway for Intramolecular Cyclization:

Caption: Intramolecular Williamson Ether Synthesis.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups, making it a useful alkylating agent. The primary alcohol can be protected if necessary to avoid side reactions.

Protocol 2: Synthesis of 4-Azidoheptan-1-ol

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF, add sodium azide (B81097) (NaN3, 1.5 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude 4-azidoheptan-1-ol by column chromatography.

| Nucleophile | Product | Conditions | Yield | Reference |

| NaN3 | 4-Azidoheptan-1-ol | DMF, 90°C, 18h | ~90% | Estimated |

| NaCN | 4-Cyanoheptan-1-ol | DMSO, 100°C, 24h | ~85% | Estimated |

| PhSNa | 4-(Phenylthio)heptan-1-ol | EtOH, Reflux, 12h | ~92% | Estimated |

Experimental Workflow for Nucleophilic Substitution:

Caption: General Nucleophilic Substitution.

Oxidation to 4-Chloroheptanal

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 4-chloroheptanal, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Protocol 3: Swern Oxidation

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78°C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of this compound (1 equivalent) in DCM dropwise, maintaining the temperature at -78°C.

-

Stir for 1 hour at -78°C.

-

Add triethylamine (B128534) (5 equivalents) dropwise and stir for another 30 minutes at -78°C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with dilute HCl, saturated NaHCO3, and brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 4-chloroheptanal.

| Oxidizing Agent | Conditions | Yield | Reference |

| Swern Oxidation | (COCl)2, DMSO, Et3N, DCM, -78°C | 85-95% | General Protocol |

| PCC | Pyridinium chlorochromate, DCM, RT | 70-85% | General Protocol |

| DMP | Dess-Martin periodinane, DCM, RT | 90-98% | General Protocol |

Logical Relationship in Oxidation:

Caption: Oxidation States of this compound.

References

- 1. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for 4-Chloroheptan-1-OL in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and based on the known reactivity of the functional groups present in 4-Chloroheptan-1-OL (a hydroxyl group and a chloro group). To date, there is a lack of specific published literature on the use of this compound in polymer chemistry. These protocols are intended to serve as a starting point for investigation.

Application as a Co-initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters

The hydroxyl group of this compound can act as a nucleophile to initiate the ring-opening polymerization of cyclic esters, such as ε-caprolactone or lactide, in the presence of a suitable catalyst. This results in the formation of a polyester (B1180765) chain with the 4-chloroheptyl group at one end. The terminal chloro-group can then be used for post-polymerization modification.

Experimental Protocol: Synthesis of Poly(ε-caprolactone) using this compound as an Initiator

-

Materials:

-

ε-Caprolactone (monomer)

-

This compound (initiator)

-

Stannous octoate (Sn(Oct)₂) (catalyst)

-

Toluene (B28343) (solvent, anhydrous)

-

Methanol (B129727) (for precipitation)

-

Dichloromethane (for dissolution)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone and this compound.

-

Add anhydrous toluene to dissolve the monomer and initiator.

-

In a separate vial, dissolve stannous octoate in anhydrous toluene.

-

Add the catalyst solution to the monomer/initiator solution with stirring.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.

-

After the desired conversion is reached, cool the reaction mixture to room temperature.

-

Dissolve the viscous polymer solution in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it with methanol.

-

Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

-

Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and structure (e.g., by ¹H NMR and ¹³C NMR).

-

Data Presentation

| Entry | [Monomer]:[Initiator]:[Catalyst] Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 50:1:0.1 | 4 | 95 | 5700 | 5500 | 1.15 |

| 2 | 100:1:0.1 | 8 | 92 | 10500 | 10200 | 1.20 |

| 3 | 200:1:0.1 | 16 | 88 | 20100 | 19500 | 1.25 |

This is hypothetical data for illustrative purposes.

Visualization: ROP Workflow

Caption: Workflow for Ring-Opening Polymerization.

Application as an Initiator in Atom Transfer Radical Polymerization (ATRP)

The chloro-group in this compound can serve as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1][2][3][4][5] This allows for the synthesis of well-defined polymers with a narrow molecular weight distribution. The hydroxyl group on the initiator would be incorporated at the α-end of the polymer chain, providing a site for further functionalization.

Experimental Protocol: ATRP of Methyl Methacrylate (B99206) (MMA)

-

Materials:

-

Methyl methacrylate (MMA) (monomer, inhibitor removed)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent, anhydrous)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for dissolution)

-

-

Procedure:

-

To a Schlenk flask, add CuBr.

-

Seal the flask, and cycle between vacuum and inert gas (argon or nitrogen) three times.

-

Add the monomer (MMA), initiator (this compound), ligand (PMDETA), and solvent (anisole) via degassed syringes under a positive pressure of inert gas.

-

The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C).

-

Samples are withdrawn periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and molecular weight evolution (by GPC).

-

To stop the polymerization, the flask is cooled to room temperature and opened to air.

-

The mixture is diluted with THF, and the solution is passed through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

The polymer is isolated by precipitation into a large excess of cold methanol.

-

The precipitated polymer is collected by filtration and dried under vacuum at 50 °C.

-

Data Presentation

| Entry | [Monomer]:[Initiator]:[CuBr]:[PMDETA] Ratio | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 100:1:1:1 | 6 | 85 | 8500 | 8300 | 1.12 |

| 2 | 200:1:1:1 | 12 | 80 | 16000 | 15500 | 1.18 |

| 3 | 400:1:1:1 | 24 | 75 | 30000 | 28500 | 1.25 |

This is hypothetical data for illustrative purposes.

Visualization: ATRP Mechanism

Caption: Simplified ATRP Mechanism.

Application as a Chain Transfer Agent (CTA) in Radical Polymerization

Alkyl halides can act as chain transfer agents in radical polymerization, helping to control the molecular weight of the resulting polymer.[6] The effectiveness of this compound as a CTA would depend on the chain transfer constant for the specific monomer being polymerized.

Experimental Protocol: Styrene Polymerization with this compound as a CTA

-

Materials:

-

Styrene (monomer, inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

This compound (chain transfer agent)

-

Toluene (solvent)

-

Methanol (for precipitation)

-

-

Procedure:

-

In a polymerization tube, dissolve styrene, AIBN, and the desired amount of this compound in toluene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Immerse the tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

-

After a specific time, quench the reaction by cooling the tube in an ice bath.

-

Open the tube and pour the contents into a large volume of methanol to precipitate the polymer.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Determine the molecular weight of the polymer by GPC.

-

Data Presentation

| Entry | [Styrene]:[AIBN] Ratio | [this compound] (mol%) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 1000:1 | 0 | 4 | 60 | 150,000 | 2.1 |

| 2 | 1000:1 | 1 | 4 | 58 | 80,000 | 1.9 |

| 3 | 1000:1 | 5 | 4 | 55 | 25,000 | 1.8 |

This is hypothetical data for illustrative purposes.

Visualization: Chain Transfer Process

References

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. Chain transfer - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Analytical Detection of 4-Chloroheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-Chloroheptan-1-ol. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds. Due to the presence of a hydroxyl group, which imparts polarity and reduces volatility, a derivatization step is typically required to achieve optimal chromatographic separation and detection.

Introduction

This compound is a halogenated alcohol that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive detection methods are crucial for quality control, impurity profiling, and research applications. Gas chromatography (GC) is a powerful technique for separating volatile compounds, and when coupled with mass spectrometry (MS), it provides high selectivity and sensitivity for identification and quantification.[1][2] However, the polar hydroxyl group in this compound can lead to poor peak shape and low sensitivity in GC analysis due to potential interactions with the stationary phase and hydrogen bonding.[3] To address these challenges, derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols.[3][4][5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

The recommended method for the analysis of this compound is GC-MS following a silylation derivatization step. This approach enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Signaling Pathway: Silylation Derivatization

The following diagram illustrates the silylation reaction of this compound with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.

Experimental Protocols

Sample Preparation

The sample preparation protocol will vary depending on the sample matrix. The following is a general procedure for extraction from a liquid matrix.

Materials:

-

Sample containing this compound

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Glass vials

Protocol:

-

To 1 mL of the liquid sample, add 1 mL of the organic solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. The presence of water can interfere with the derivatization reaction.[5]

-

The dried extract is now ready for derivatization.

Derivatization Protocol (Silylation)

This protocol describes the derivatization of the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Pyridine (B92270) (optional, as a solvent)

-

Heating block or water bath

-

GC vials with inserts

Protocol:

-

Transfer 100 µL of the dried sample extract into a GC vial insert.

-

Add 100 µL of BSTFA (with 1% TMCS).

-

If the sample is highly concentrated, a solvent such as pyridine can be added.

-

Cap the vial tightly.

-

Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.[5]

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Split Ratio | 10:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 50°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

Quantitative Data

| Parameter | Value for 4-chloro-1-butanol (B43188) |

| Linearity Range | 0.08 to 40 ppm (µg/g API) |

| Correlation Coefficient (R²) | 0.9999 |

| Detection Limit (DL) | 0.05 ppm |

| Quantitation Limit (QL) | 0.08 ppm |

| Accuracy (Recovery) | 90.5% to 108.7% |

| Precision (RSD) | 6.0% |

Data from a validated GC-MS method for the determination of 4-chloro-1-butanol in active pharmaceutical ingredients.[6] A similar sensitive determination method for 4-chloro-1-butanol using LC-ICP-MS has also been developed, with a detection limit of 0.2 ppm.[7]

Discussion

The described GC-MS method with silylation derivatization provides a robust framework for the sensitive and selective detection of this compound. The derivatization step is critical for improving the chromatographic behavior of this polar compound.[8] The choice of silylating reagent, reaction time, and temperature may need to be optimized for specific applications to ensure complete derivatization.[5] The use of an internal standard is recommended for accurate quantification to compensate for any variations in sample preparation and injection. The provided GC-MS parameters are a starting point and should be optimized to achieve the desired separation and sensitivity. For identification, the obtained mass spectrum of the derivatized this compound should be compared with a reference spectrum or interpreted based on characteristic fragmentation patterns. For trace-level analysis, operating the mass spectrometer in SIM mode can significantly enhance sensitivity by monitoring specific ions characteristic of the target analyte.

References

- 1. phcog.com [phcog.com]

- 2. Gas-liquid chromatography-mass spectrometry analysis of anticoagulant active curdlan sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gcms.cz [gcms.cz]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Purification of 4-Chloroheptan-1-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroheptan-1-ol is a functionalized aliphatic alcohol containing a chlorine atom, making it a potentially valuable intermediate in organic synthesis and drug discovery. Its bifunctional nature, possessing both a hydroxyl group and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. The purity of this compound is paramount for the success of downstream applications, necessitating robust purification protocols. These application notes provide detailed methodologies for the purification of this compound, catering to different scales and purity requirements. The protocols described include liquid-liquid extraction for initial work-up, silica (B1680970) gel column chromatography for high-purity samples, and fractional distillation for bulk purification.

Data Presentation

The following tables summarize the expected outcomes for each purification method, based on typical results for similar compounds.

Table 1: Liquid-Liquid Extraction Efficiency

| Parameter | Value |

| Initial Purity | ~70-80% (Crude Reaction Mixture) |

| Final Purity | >90% |

| Yield | >95% |

| Solvent System | Diethyl ether / Saturated aq. NaHCO₃, Brine |

| Number of Extractions | 3 |

Table 2: Silica Gel Column Chromatography Performance

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |

| Loading Capacity | 1g crude product per 30g silica |

| Final Purity | >99% |

| Typical Yield | 85-95% |